molecular formula C12H9BrN4 B8675788 2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8675788
M. Wt: 289.13 g/mol
InChI Key: XFLJWUHYHNUSSP-UHFFFAOYSA-N
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Patent
US09193724B2

Procedure details

Lead tetra acetate (2.28 g, 0.0051 mol) was added to a solution of 5-bromo-N-(5-methylpyridin-2-yl)nicotinimidamide (44-1; 1 g, crude 0.0034 mol) in toluene (40 mL) in a 80 mL microwave vial at RT. The reaction mixture was heated to 150° C. for 2.5 h under microwave irradiation. It was concentrated under vacuum to afford the crude product, which was purified by silica gel column chromatography to afford the title compound. MS (M+1): 290.1
[Compound]
Name
tetra acetate
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
5-bromo-N-(5-methylpyridin-2-yl)nicotinimidamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:17]=1)[C:7](=[NH:16])[NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][N:10]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:17]=[C:6]([C:7]2[N:8]=[C:9]3[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][N:10]3[N:16]=2)[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
tetra acetate
Quantity
2.28 g
Type
reactant
Smiles
Name
5-bromo-N-(5-methylpyridin-2-yl)nicotinimidamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C(NC2=NC=C(C=C2)C)=N)C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C1=NN2C(C=CC(=C2)C)=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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